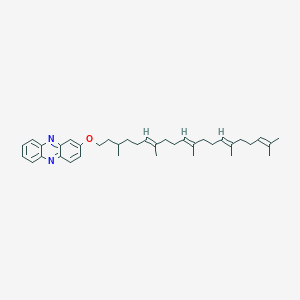

Methanophenazine

描述

Methanophenazine is a redox-active lipid that plays a crucial role in the energy metabolism of certain methanogenic archaea. This article delves into the significance, function, and discovery of this unique bioenergetic cofactor.

属性

分子式 |

C37H50N2O |

|---|---|

分子量 |

538.8 g/mol |

IUPAC 名称 |

2-[(6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phenazine |

InChI |

InChI=1S/C37H50N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+ |

InChI 键 |

VRHMBACMYZITGD-QAAQOENVSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

手性 SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

规范 SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

同义词 |

methanophenazine |

产品来源 |

United States |

Discovery and Isolation of Methanophenazine

Methanophenazine, a crucial electron carrier in the metabolic pathways of certain methanogenic archaea, was first identified as a novel, hydrophobic, redox-active cofactor. nih.govwikipedia.org Its discovery and subsequent characterization have been pivotal in understanding the unique bioenergetics of these microorganisms, particularly the membrane-bound electron transport systems in organisms like Methanosarcina mazei Gö1. nih.govuni-goettingen.de

Biosynthesis of Methanophenazine

Methanophenazine stands out as a unique natural product, being the only phenazine (B1670421) derivative identified from the domain Archaea. Its biosynthesis is central to the energy metabolism of methanogens like Methanosarcina mazei, where it functions as a membrane-bound electron carrier, a role analogous to ubiquinones in bacterial and mitochondrial respiratory chains researchgate.net. However, the pathway leading to its formation is notably distinct from the well-characterized biosynthesis of phenazines in bacteria.

Chemical Synthesis and Analogues of Methanophenazine

Methanophenazine's unique structure, featuring a phenazine (B1670421) core linked to a lipophilic sesterterpene chain, has prompted significant interest in its chemical synthesis. These efforts have been crucial for confirming its structure and for providing material to study its biological function. Furthermore, the inherent hydrophobicity of the natural product has necessitated the synthesis of water-soluble analogues to investigate its role in enzymatic reactions.

Mechanistic Investigations of the Biological Role of Methanophenazine

Methanophenazine is a unique, membrane-bound electron carrier found in methanogenic archaea of the order Methanosarcinales. asm.org Structurally, it consists of a 2-hydroxyphenazine headgroup linked via an ether bridge to a polyisoprenoid side chain. nih.gov This hydrophobic molecule plays a role analogous to that of quinones in bacterial and eukaryotic electron transport chains, participating in crucial bioenergetic processes. nih.govresearchgate.net

Ecological and Environmental Contexts of Methanophenazine

Methanophenazine is a crucial lipid-soluble electron carrier found within the cell membranes of methanogenic archaea, particularly within the genus Methanosarcina. While its function is at the molecular level, its impact resonates through microbial communities and global biogeochemical cycles.

Computational and Theoretical Investigations

Computational and theoretical approaches are crucial for elucidating the complex roles of methanophenazine at a molecular and systemic level. These methods provide insights that are often inaccessible through experimental techniques alone, ranging from the dynamics of enzyme interactions to the compound's role in genome-scale metabolic networks.

Broader Implications and Future Research Directions

Presence in Different Orders and Families of Methanogens

Methanophenazine is not universally present in all methanogens. Its distribution is primarily restricted to the order Methanosarcinales. mdpi.comasm.org This order includes genera such as Methanosarcina and Methanosaeta. d-nb.info Other orders of methanogens, such as Methanobacteriales, Methanococcales, and Methanomicrobiales, lack cytochromes and this compound. mdpi.com Recently, evidence suggests that members of "Candidatus Methylarchaeales" may also contain cytochrome b and utilize a this compound-reducing hydrogenase complex. nih.gov

Correlation with Specific Metabolic Pathways

The presence of this compound is strongly correlated with the metabolic versatility of the Methanosarcinales. asm.org These methanogens can utilize a wider range of substrates, including acetate (B1210297) and methylated compounds, in addition to H₂/CO₂. asm.org The electron transport chain involving this compound allows for more efficient energy conservation from these substrates compared to the pathways in methanogens that lack this cofactor. portlandpress.com

Evolutionary Significance

The evolution of this compound and the associated membrane-bound electron transport chain represents a significant adaptation in the bioenergetics of methanogens. nih.govportlandpress.com It is considered a more evolutionarily advanced system for energy conservation compared to the simpler systems found in methanogens lacking cytochromes. portlandpress.com The presence of this compound suggests an ancient origin for the use of chemiosmotic mechanisms to conserve energy. nih.gov The evolutionary history of phenazine (B1670421) biosynthesis is complex, with evidence suggesting that its presence in archaea is an exception, as it is primarily found in bacteria. asm.org

常见问题

Q. What are the established methods for synthesizing methanophenazine, and how do they ensure enantiomeric purity?

Q. How is this compound’s role as an electron carrier in Methanosarcina species experimentally validated?

Researchers isolate membrane fractions from Methanosarcina mazei and measure electron transport rates using soluble analogs like 2-hydroxyphenazine (2HP). Spectrophotometric assays track redox changes, such as the oxidation of reduced MmcA (a this compound reductase) by 2HP, observed through shifts in Soret peaks (e.g., 408 nm for oxidized cytochrome) . Comparative studies with ubiquinones further confirm its electron-shuttling function .

Q. What structural features distinguish this compound from bacterial phenazines?

this compound contains a unique tricyclic phenazine core with methyl and isoprenoid side chains, critical for membrane integration. Structural elucidation relies on NMR, mass spectrometry, and X-ray diffraction (e.g., CCDC 2209381) . Unlike bacterial phenazines, it lacks carboxyl or hydroxyl groups, which facilitates its role in anaerobic respiratory chains .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s electron transfer efficiency across experimental models?

Contradictions arise from variations in membrane preparation methods or analog solubility. To address this, studies standardize assays using defined redox potentials (e.g., −300 to −400 mV for neutral red) and control for membrane protein concentration. Discrepancies are analyzed via kinetic modeling of electron flux rates and inhibitor profiling (e.g., diphenyleneiodonium chloride’s effect on F420H2 dehydrogenase) .

Q. What spectroscopic techniques are employed to analyze this compound’s redox behavior in membrane-bound systems?

UV-Vis spectroscopy monitors redox states using characteristic absorbance peaks (e.g., 408 nm for oxidized MmcA). Electron paramagnetic resonance (EPR) detects semiquinone radical intermediates during 1e⁻ transfers, while fluorescence quenching assays measure electron transfer to heterodisulfide reductase .

Q. How do this compound analogs compare to the native compound in in vitro electron transport assays?

Analogs like neutral red show 10–40× lower activity than 2-hydroxyphenazine in membrane assays due to differences in hydrophobicity and redox midpoint potentials. Researchers quantify these limitations using H2-driven reduction and CoB-S-S-CoM oxidation rates, normalized to membrane protein content .

Q. What experimental strategies validate the interaction between this compound and the Rnf complex in energy conservation?

Purified Rnf complexes are reconstituted in liposomes with this compound, and proton translocation is measured using pH-sensitive electrodes or fluorescent dyes. Site-directed mutagenesis of MmcA’s heme-binding sites further clarifies its role in coupling electron transfer to ATP synthesis .

Methodological Considerations

- Data Analysis : Raw data from spectral assays (e.g., absorbance vs. time) are processed using software like OriginLab to calculate rate constants and fit kinetic models. Large datasets (e.g., crystallographic coordinates) are archived in repositories like CCDC .

- Ethical Frameworks : Studies adhere to FINER criteria (Feasible, Novel, Ethical, Relevant), ensuring experimental designs address unresolved questions, such as this compound’s evolutionary divergence from bacterial phenazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。